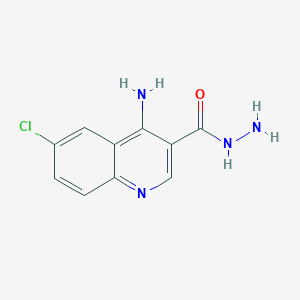![molecular formula C19H12Cl2O3 B3033412 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 101959-63-1](/img/structure/B3033412.png)
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
Overview
Description
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone (2,4-DCPE-MNQ) is a synthetic quinone compound that has been studied for its potential applications in scientific research, particularly in the area of biochemical and physiological effects. The compound is derived from the oxidation of 2,4-dichlorophenol with ethylene oxide, and has been found to exhibit a variety of biological activities, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity.
Scientific Research Applications
1. Electro-Fenton Degradation of Antimicrobials
Research by Sirés et al. (2007) explored the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems. The study highlighted the generation of hydroxyl radicals and the role of chloro-p-benzoquinone as a product in the degradation process.
2. Catalytic Oxidation of 2-Methylnaphthalene
A study by Zang et al. (2020) examined the use of benzoxazine derived carbon materials as catalysts for converting 2-methylnaphthalene to 2-methylnaphthoquinone. This research is significant in understanding the chemical transformations related to naphthoquinone derivatives.
3. Metabolic Activation of PCBs to Quinones
Research conducted by Amaro et al. (1996) focused on the reactivity of PCB-derived quinones with nitrogen and sulfur nucleophiles. The study provides insight into the toxic effects of these compounds, relevant to understanding the behavior of dichlorophenyl-related quinones.
4. Photosensitization by 2-Methylnaphthoquinone
The study by Fisher and Land (1983) investigated the photosensitization of pyrimidines by 2-methylnaphthoquinone in water. This research is relevant for understanding the interactions of naphthoquinone derivatives under light exposure.
5. Chemical Reactivity of Naphthoquinone Derivatives
Dean and Houghton (1971) explored the reactivity of 3-methyl-1,4-naphthoquinon-2-ylmethyl carbanion with 2-methyl-1,4-naphthoquinone. Their work, published in the Journal of The Chemical Society C: Organic, offers insights into the synthesis and behavior of complex naphthoquinone structures.
6. Corrosion Inhibition Studies
The study by Zarrouk et al. (2014) on quinoxalines as corrosion inhibitors highlights the relationship between molecular structures, including naphthoquinone derivatives, and their efficiency in inhibiting corrosion.
7. Stability Study of Pharmaceutical Substances
Research by Gendugov et al. (2021) focused on the stability of pharmaceutical substances under stress conditions, providing valuable insights into the stability and reactivity of compounds related to 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone.
8. Novel Metallo-phthalocyanines Synthesis
The synthesis and characterization of novel zinc(II) and magnesium(II) phthalocyanines, studied by Akçay et al. (2013), involve derivatives of dichlorophenyl, relevant to the study of naphthoquinone derivatives.
9. Improved Synthesis of Vitamin K3
A study by Herrmann et al. (1999) provided an improved synthesis method for vitamin K3, demonstrating the significance of naphthoquinone derivatives in pharmaceutical synthesis.
10. Spectrophotometric Determination of Antioxidants
Research by Prasad et al. (1987) on the spectrophotometric determination of antioxidants in oils and fats highlights the importance of quinones, including naphthoquinone derivatives, in food chemistry.
properties
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O3/c1-10-15(9-17(22)14-7-6-11(20)8-16(14)21)19(24)13-5-3-2-4-12(13)18(10)23/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBNWIBUWWLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





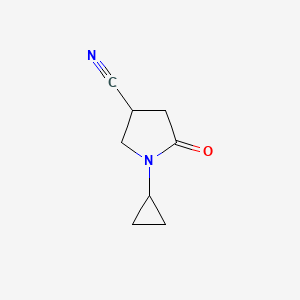
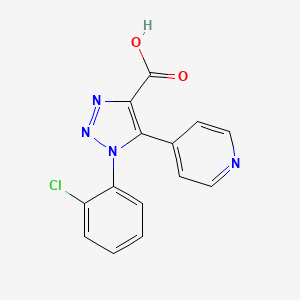
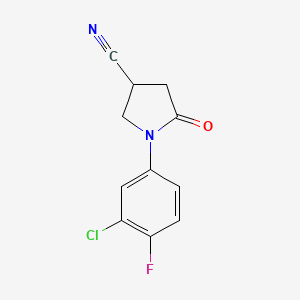
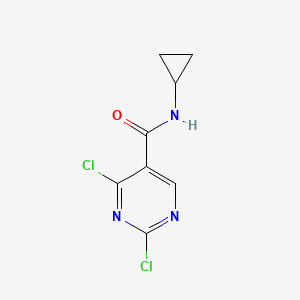
![7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B3033338.png)


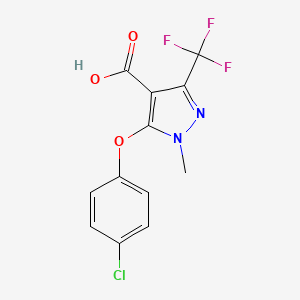
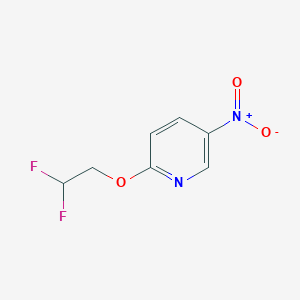
![2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033347.png)
![2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033349.png)
